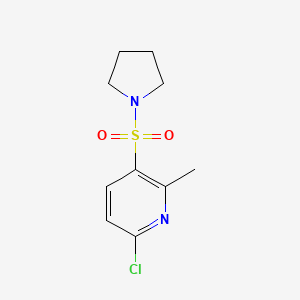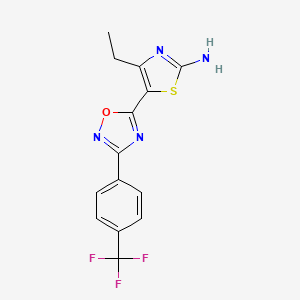
5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This specific compound is characterized by the presence of ethoxy and methoxy groups attached to a phenyl ring, along with an isopropyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
科学研究应用
5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 5-(4-Ethoxy-3-methoxyphenyl)-1,3-cyclohexanedione
- 4-[3-(4-Ethoxy-3-methoxyphenyl)acryloyl]morpholine
Comparison
Compared to similar compounds, 5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole is unique due to its specific triazole ring structure and the presence of ethoxy, methoxy, and isopropyl groups. These structural features contribute to its distinct chemical properties and potential applications. For instance, the triazole ring may enhance its stability and reactivity, while the ethoxy and methoxy groups can influence its solubility and biological activity.
属性
分子式 |
C14H19N3O2 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
3-(4-ethoxy-3-methoxyphenyl)-5-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H19N3O2/c1-5-19-11-7-6-10(8-12(11)18-4)14-15-13(9(2)3)16-17-14/h6-9H,5H2,1-4H3,(H,15,16,17) |
InChI 键 |
WPNYWUZHSCCUAV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)

![6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795310.png)


![8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)


![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)




